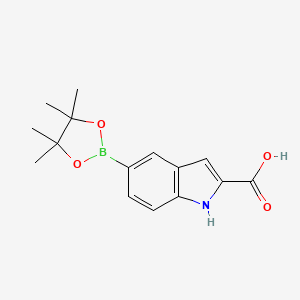

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid

Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid (CAS: 1411992-57-8, MFCD27936341) is a boronate ester-functionalized indole derivative. Its structure features a tetramethyl dioxaborolane group at the 5-position of the indole ring and a carboxylic acid moiety at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boronic acid precursor . It is commercially available (e.g., TCI Chemicals, Combi-Blocks) with a purity of 96% . The carboxylic acid group enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions, while the boronate ester facilitates efficient coupling with aryl halides under palladium catalysis .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNYHEZBMDAFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid typically involves the borylation of indole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the indole derivative is reacted with a boronic ester in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted indole derivatives, depending on the specific reaction and reagents used.

Scientific Research Applications

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid exerts its effects involves the interaction of its boronic ester and carboxylic acid groups with molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(a) 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylic Acid (PN-1712)

- Structure : Boronate ester at 6-position, carboxylic acid at 4-position.

- However, the 4-carboxylic acid group may destabilize the indole ring due to electronic effects .

- Applications : Less commonly reported in literature, suggesting lower versatility than the 5-boronate analog.

(b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (FF-5248)

- Structure : Indoline core (saturated six-membered ring) instead of indole.

- However, increased stability under acidic conditions is noted .

- Applications : Preferred for reactions requiring prolonged heating or acidic environments.

(c) Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

- Structure : Ethyl ester replaces the carboxylic acid.

- Reactivity : Enhanced lipophilicity improves solubility in organic solvents (e.g., THF, DCM), but the ester group requires hydrolysis for further functionalization .

- Applications: Intermediate in prodrug synthesis or for reactions requiring non-polar conditions .

Derivatives with Protective Groups or Substituents

(a) 1-Methyl-4-(Tetramethyl-dioxaborolan-2-yl)-indole (2t)

(b) 7-(Tetramethyl-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole

(c) tert-Butyl 5-(Tetramethyl-dioxaborolan-2-yl)isoindoline-2-carboxylate

- Structure : Isoindoline backbone with a tert-butyl ester.

- Reactivity : The bulky tert-butyl group enhances steric protection of the boronate, favoring selective coupling in sterically crowded environments .

Key Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 1426154-41-7

Biological Activity Overview

The compound exhibits several biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within the body. For instance, indole derivatives are known to influence neurotransmitter systems and may modulate receptor activity related to neurological functions.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness as a modulator of NMDA receptors. It has been shown to inhibit glycine-potentiated NMDA currents, suggesting a role in neuroprotection against excitotoxicity associated with conditions such as stroke and epilepsy .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated competitive inhibition of NMDA receptor potentiation by glycine, indicating potential therapeutic applications in neurodegenerative diseases. |

| Study 2 | Investigated the binding affinity of the compound to various receptor sites, revealing significant interactions that could lead to altered synaptic transmission. |

Case Studies

- Neuroprotective Effects : A study involving animal models indicated that administration of the compound resulted in reduced neuronal death following ischemic events. The compound's ability to block NMDA receptor activation was crucial in mediating these effects.

- Cancer Research : Preliminary investigations into the compound's anti-cancer properties revealed its potential to inhibit cell proliferation in certain cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest.

Toxicity and Safety Profile

While initial findings are promising regarding the therapeutic potential of this compound, safety assessments are critical. Toxicological studies indicate that at certain concentrations, the compound exhibits low toxicity to normal cells while maintaining efficacy against target cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.